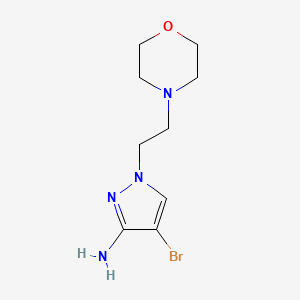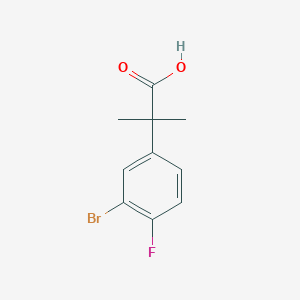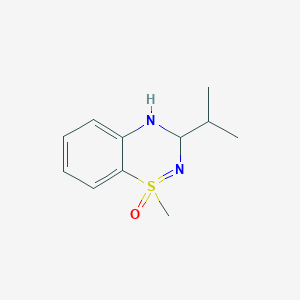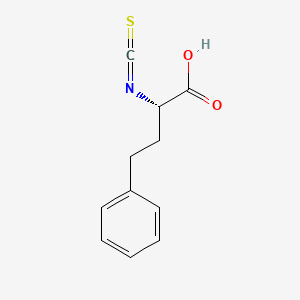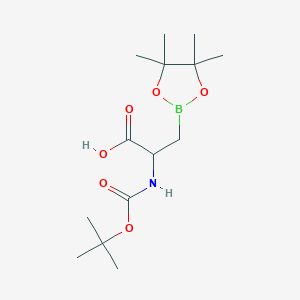
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a boronic acid ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid typically involves the introduction of the Boc group and the boronic acid ester. One common method involves the reaction of an amino acid derivative with tert-butyl dicarbonate (Boc2O) to introduce the Boc group. The boronic acid ester can be introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid can undergo several types of reactions, including:
Oxidation: The boronic acid ester can be oxidized to form the corresponding alcohol.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent (e.g., THF).
Major Products
Oxidation: Alcohol derivatives.
Reduction: Free amine derivatives.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
Aplicaciones Científicas De Investigación
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid has several applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and peptides.
Medicine: Employed in the development of pharmaceuticals and drug candidates.
Industry: Used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid involves its reactivity as a boronic acid ester and a protected amine. The boronic acid ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The Boc group provides protection for the amine, allowing selective reactions to occur at other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Amino-2-(tert-butoxycarbonylamino)butyric Acid: Another compound featuring a Boc-protected amine, used in peptide synthesis.
Boc-Lys(Boc)-OH: A Boc-protected lysine derivative used in peptide synthesis.
Boc-Arg(NO2)-OH: A Boc-protected arginine derivative used in peptide synthesis.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid is unique due to the presence of both a Boc-protected amine and a boronic acid ester. This combination allows for versatile reactivity in organic synthesis, making it a valuable compound in the development of complex molecules and materials .
Propiedades
Fórmula molecular |
C14H26BNO6 |
|---|---|
Peso molecular |
315.17 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid |
InChI |
InChI=1S/C14H26BNO6/c1-12(2,3)20-11(19)16-9(10(17)18)8-15-21-13(4,5)14(6,7)22-15/h9H,8H2,1-7H3,(H,16,19)(H,17,18) |
Clave InChI |
BXHYCLSIYACALB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


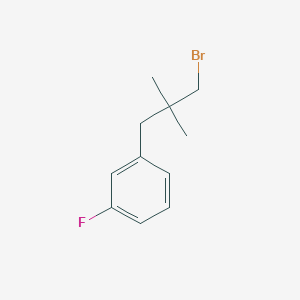
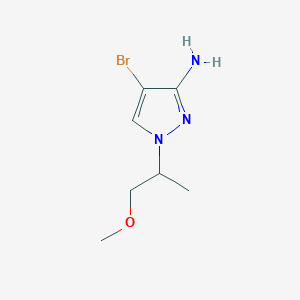
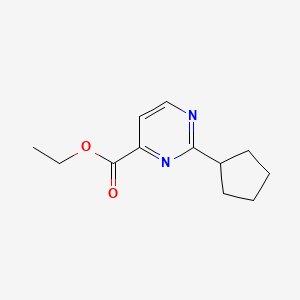
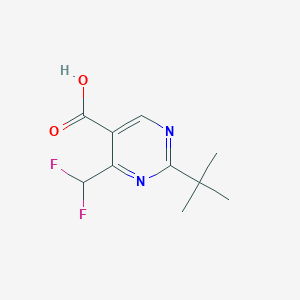
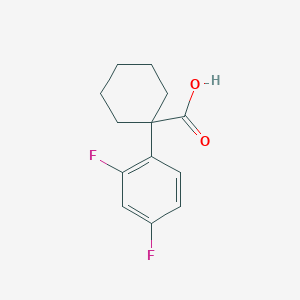
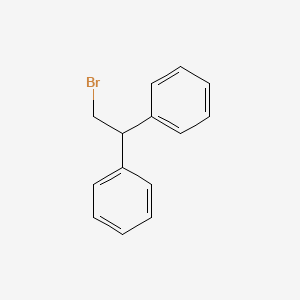
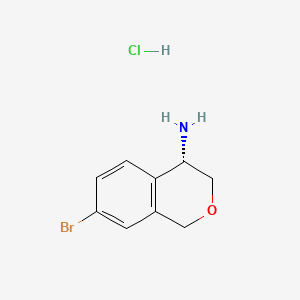
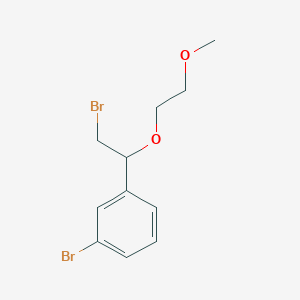
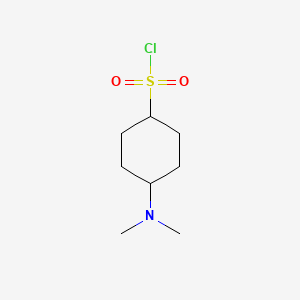
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
